molecular formula C16H25N3O3 B13784072 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide CAS No. 89169-47-1

2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B13784072
CAS No.: 89169-47-1
M. Wt: 307.39 g/mol
InChI Key: RWUYUAAYCVYXBA-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dimethylamino groups, an oxoethyl group, and an ethoxyphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylamine with ethyl 4-ethoxyphenylacetate to form an intermediate, which is then further reacted with oxalyl chloride and dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl acetate
  • 2-(dimethylamino)ethanethiol hydrochloride
  • 2-(dimethylamino)ethyl phenylacetate

Uniqueness

Compared to similar compounds, 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89169-47-1

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C16H25N3O3/c1-6-22-14-9-7-13(8-10-14)19(12-15(20)18(4)5)16(21)11-17(2)3/h7-10H,6,11-12H2,1-5H3

InChI Key

RWUYUAAYCVYXBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)CN(C)C

Origin of Product

United States

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